molecular formula C14H22N4O4S B2979746 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine CAS No. 2034620-59-0

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Cat. No. B2979746
CAS RN: 2034620-59-0
M. Wt: 342.41
InChI Key: GLFUBSFCJWAHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine, also known as DS-8201, is an innovative and promising drug candidate for the treatment of various types of cancer. This compound belongs to the class of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Reactions

The synthesis of pyrimidine derivatives, including those related to "4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine," involves reactions with sulfur and amines to form various compounds with potential for further pharmacological activity investigation (Zigeuner, Hamberger, & Ecker, 1970). These reactions open pathways for creating new molecules with tailored properties for specific applications.

Biological Applications

Antimicrobial Activity

Novel pyrimidine-triazole derivatives synthesized from morpholine molecules have shown antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). This underscores the role of such compounds in developing new antimicrobial agents.

PI3K-AKT-mTOR Pathway Inhibition

Morpholine derivatives, specifically 4-(Pyrimidin-4-yl)morpholines, have been identified as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial for cancer research and therapy (Hobbs et al., 2019). Their synthesis and application offer potential routes for cancer treatment by targeting the PI3K-AKT-mTOR pathway.

Pharmaceutical Chemistry

Drug Design and Synthesis

The development of new pyrimidine-azitidinone analogues with antioxidant, antimicrobial, and antitubercular activities illustrates the compound's application in creating potential therapeutic agents (Chandrashekaraiah et al., 2014). Such research highlights the versatility of morpholine and pyrimidine derivatives in drug design and development.

properties

IUPAC Name

4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-11-9-12(2)16-14(15-11)22-13-3-4-18(10-13)23(19,20)17-5-7-21-8-6-17/h9,13H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFUBSFCJWAHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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